![molecular formula C21H18F3N5O3S B2515007 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 902593-26-4](/img/structure/B2515007.png)

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

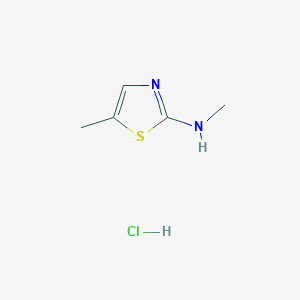

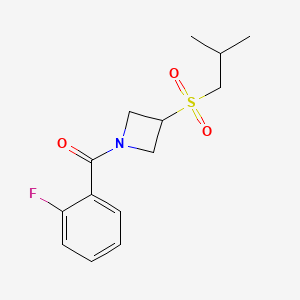

The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine (TZP), which is one of the most studied and used isomers in medicinal chemistry . The compound has a complex structure with multiple functional groups, including a triazoloquinazoline core, a thioacetamide group, and a trifluoromethylphenyl group .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a Biginelli-like multicomponent reaction (MCR). This process involves the use of finely tunable conditions to regioselectively synthesize C-6 ester-substituted amino-TZP analogues, both in dihydro and oxidized forms . The use of mild acidic conditions is strongly directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .Molecular Structure Analysis

The molecular structure of the compound is complex, featuring a triazoloquinazoline core, a thioacetamide group, and a trifluoromethylphenyl group . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications.Scientific Research Applications

Synthesis of New 2-Amino [1,2,4]Triazolo [1,5-a]Pyrimidines

This compound has been used in the synthesis of new 2-amino [1,2,4]triazolo [1,5-a]pyrimidines . The synthesis process involves a Biginelli-like multicomponent reaction (MCR), which allows for the regioselective synthesis of C-6 ester-substituted amino-TZP analogues .

Inhibitor of RNA Viruses

The compound has been used in the development of inhibitors of RNA viruses . Specifically, it has been used as an anti-influenza virus (IV) agent able to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction .

Antiviral Activity Against RNA Viruses

The compound has shown promising antiviral activity against RNA viruses, including influenza virus, flaviviruses, and SARS-CoV-2 . Compounds 25 and 26, which are derivatives of this compound, emerged as promising anti-flavivirus agents, showing activity in the low micromolar range .

Development of Anti-Infective Agents

The compound has been used in the design and synthesis of novel anti-infective agents . This is due to the compound’s favorable pharmacokinetic properties and potential to develop compounds endowed with several biological activities .

Microtubule-Active Agent

The compound has been studied for its potential as a microtubule-active agent . This makes it a potential candidate for treating diseases related to microtubule dysfunction.

Potential Treatment for Human African Trypanosomiasis

The compound has been studied for its potential to treat Human African Trypanosomiasis . This is due to its structure-activity relationships, tolerability, and efficacy as a microtubule-active agent .

Future Directions

Mechanism of Action

Target of action

The compound contains a [1,2,4]triazolo[1,5-c]quinazoline moiety . Compounds with this structure have been studied for their antiviral properties . They are known to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction, which is crucial for the replication of RNA viruses .

Biochemical pathways

Given its potential antiviral properties, it may interfere with the replication of rna viruses .

Pharmacokinetics

Compounds with similar structures have been found to have favourable pharmacokinetic properties .

Result of action

If it does indeed have antiviral properties, it could potentially inhibit the replication of rna viruses .

properties

IUPAC Name |

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O3S/c1-11-25-19-14-8-16(31-2)17(32-3)9-15(14)27-20(29(19)28-11)33-10-18(30)26-13-6-4-5-12(7-13)21(22,23)24/h4-9H,10H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFUYJBMMPCRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)

![4-Chloro-3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2514930.png)

![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)

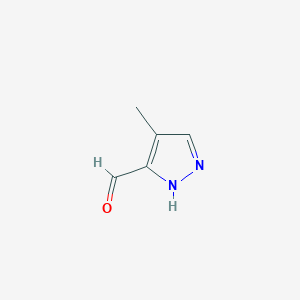

![Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2514936.png)

![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)

![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)